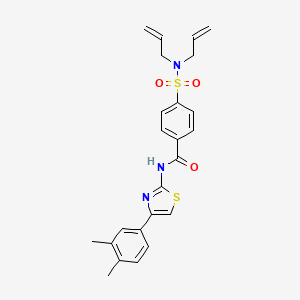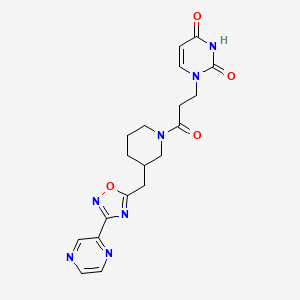
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is an intricate compound, widely recognized for its potential applications in medicinal chemistry. The presence of diverse functional groups including pyrazine, oxadiazole, piperidine, and pyrimidine rings makes it a fascinating subject for scientific study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step process, starting with the formation of the pyrazinyl-oxadiazole moiety. The piperidine ring can be introduced through a series of nucleophilic substitution reactions. Finally, the pyrimidinedione fragment is attached under carefully controlled conditions, usually involving condensation reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. Catalysts, temperature control, and solvent choices are critical factors that influence the efficiency of the process. Often, flow chemistry techniques are employed to facilitate continuous production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidative transformations, often at the pyrazine ring.
Reduction: : Reductive conditions can affect the oxadiazole moiety, potentially converting it to amines or other functional groups.
Substitution: : Nucleophilic substitution reactions are feasible, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like KMnO4 or H2O2.
Reduction: : Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: : Nucleophiles like alkoxides or halides under basic conditions.
Major Products: The major products depend on the specific reaction conditions but typically include various modified derivatives of the initial compound, with changes predominantly occurring at the pyrazine and oxadiazole rings.
Aplicaciones Científicas De Investigación
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione holds significant potential in multiple fields:
Chemistry: : Serves as a versatile building block in synthetic organic chemistry.
Biology: : Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties, such as enhanced stability or specific binding affinities.
Mecanismo De Acción
The compound’s mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Depending on the target, it may interfere with signal transduction pathways, metabolic processes, or gene expression patterns.
Comparación Con Compuestos Similares
Comparing 1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione with its analogs highlights its uniqueness:
Similar Compounds: : Compounds with pyrazine-oxadiazole or pyrimidinedione backbones.
Uniqueness: : The combination of pyrazine, oxadiazole, piperidine, and pyrimidine rings in a single molecule provides a unique set of chemical properties and biological activities not typically found in simpler analogs.
In the vast landscape of chemical compounds, this one stands out for its complexity and the broad range of applications it offers to researchers across different disciplines.
Propiedades
IUPAC Name |
1-[3-oxo-3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c27-15-3-8-25(19(29)22-15)9-4-17(28)26-7-1-2-13(12-26)10-16-23-18(24-30-16)14-11-20-5-6-21-14/h3,5-6,8,11,13H,1-2,4,7,9-10,12H2,(H,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMVFVCTSDRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2509457.png)
![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
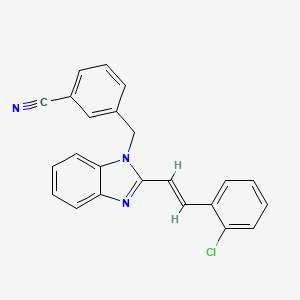
![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/new.no-structure.jpg)
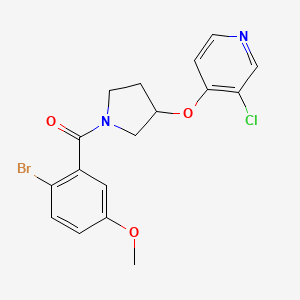
![N-cyclohexyl-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2509464.png)
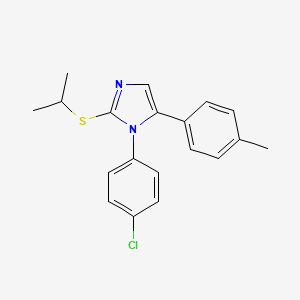

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2509471.png)
